2-Nitro-4,5-dihydropyrene
Description
2-Nitro-4,5-dihydropyrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a partially saturated pyrene backbone with a nitro (-NO₂) group substituted at the 2-position. Pyrene, a four-ring fused aromatic system, is a well-studied PAH known for its environmental persistence and metabolic activation into dihydrodiols and epoxides .
Properties
CAS No. |
117929-14-3 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-nitro-4,5-dihydropyrene |
InChI |
InChI=1S/C16H11NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-4,6,8-9H,5,7H2 |
InChI Key |
PFJHRZVXVLINNE-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=C3C1=CC=C4 |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=C3C1=CC=C4 |
Other CAS No. |
117929-14-3 |
Synonyms |
2-NITRO-4,5-DIHYDROPYRENE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrene and Its Dihydro Derivatives
Pyrene (C₁₆H₁₀) is a benchmark PAH, whereas 2-nitro-4,5-dihydropyrene (C₁₆H₁₁NO₂) introduces both a nitro group and partial saturation. Key differences include:
- Reactivity : Pyrene undergoes metabolic oxidation to form dihydrodiols (e.g., 4,5-dihydroxy-4,5-dihydropyrene) and triols via cytochrome P450 enzymes . The nitro group in this compound may redirect metabolic pathways, favoring nitro-reduction (to amines) or electrophilic substitution.
- Solubility : Dihydroxy-dihydropyrene metabolites are more polar than pyrene, enhancing aqueous solubility. In contrast, the nitro group in this compound likely increases lipophilicity, reducing solubility in polar solvents .
Table 1: Structural and Property Comparison with Pyrene Derivatives
| Compound | Structure | Key Substituents | Predicted Solubility | Reactivity Profile |
|---|---|---|---|---|
| Pyrene | Fully aromatic | None | Low (hydrophobic) | Oxidation to dihydrodiols |
| 4,5-Dihydroxy-4,5-dihydropyrene | Dihydro + two -OH | Hydroxyl groups | Moderate (polar) | Further oxidation to triols |
| This compound | Dihydro + -NO₂ | Nitro group at C2 | Low (lipophilic) | Nitro reduction, electrophilic substitution |
Nitro-Substituted Aromatic Compounds
Nitroaromatics like nitroanilines (2-, 3-, and 4-nitroaniline) and nitrobenzene share functional group similarities with this compound:
- Electronic Effects : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions in simpler aromatics like nitrobenzene. In dihydropyrene, partial saturation may modulate this effect.
- Reduction Pathways: Nitro groups in compounds like 2-nitroaniline are reduced to amines (e.g., 2-aminoaniline) under reductive conditions, a reaction likely applicable to this compound .
Table 2: Comparison with Nitroaromatics
| Compound | Structure | Nitro Position | Reduction Product | Solubility in DCM* |
|---|---|---|---|---|
| Nitrobenzene | Benzene + -NO₂ | Para | Aniline | High (aprotic solvent) |
| 2-Nitroaniline | Aniline + -NO₂ | Ortho | 2-Aminoaniline | Moderate |
| This compound | Dihydropyrene + -NO₂ | C2 | 2-Amino-4,5-dihydropyrene (hypothetical) | Likely low |
*DCM = dichloromethane, a common solvent for nitroaromatics .
Dihydropyridine Derivatives (e.g., Nifedipine)
Nifedipine (C₁₇H₁₈N₂O₆), a dihydropyridine calcium channel blocker, shares a partially saturated ring system and a 2-nitrophenyl substituent. Key contrasts include:
- Ring System: Nifedipine’s 1,4-dihydropyridine ring is six-membered and non-fused, whereas this compound features a fused tetracyclic structure.
- Solubility : Nifedipine’s ester groups improve solubility in organic solvents (e.g., logP ~2.8) compared to nitro-PAHs, which are more hydrophobic .
- Stability : The dihydropyridine ring in Nifedipine is photosensitive, while dihydropyrene derivatives may exhibit greater stability due to aromatic conjugation in adjacent rings.
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